N-(2-aminopyrimidin-4-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminopyrimidin-4-yl)butyramide is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 2-position and a butyramide group at the 4-position. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopyrimidin-4-yl)butyramide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Amino Group: The amino group is introduced at the 2-position of the pyrimidine ring through a reaction with suitable amines.
Formation of the Butyramide Group: The butyramide group is introduced at the 4-position of the pyrimidine ring through a reaction with butyric acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminopyrimidin-4-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The amino and butyramide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve reagents such as alkyl halides, acyl chlorides, and amines under conditions like reflux or catalytic amounts of acids/bases.
Major Products
The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and various substituted aminopyrimidines .
Scientific Research Applications
N-(2-aminopyrimidin-4-yl)butyramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-aminopyrimidin-4-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(2-aminopyrimidin-4-yl)butyramide can be compared with other similar compounds such as:
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
2-aminopyrimidine derivatives: These compounds have been studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other aminopyrimidines .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
N-(2-aminopyrimidin-4-yl)butanamide |
InChI |
InChI=1S/C8H12N4O/c1-2-3-7(13)11-6-4-5-10-8(9)12-6/h4-5H,2-3H2,1H3,(H3,9,10,11,12,13) |
InChI Key |
LZAZRGWDPXDCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.